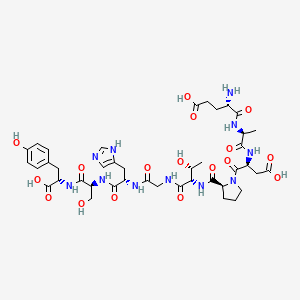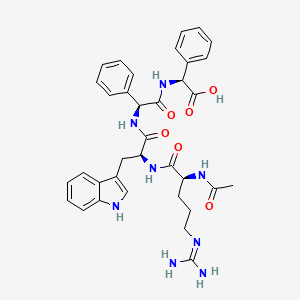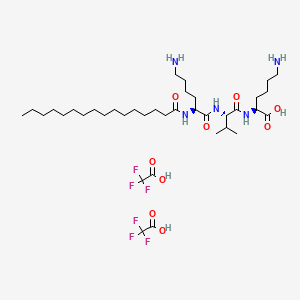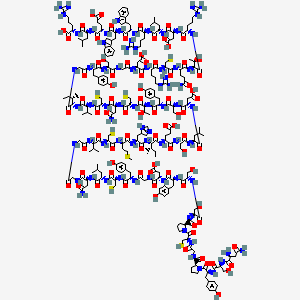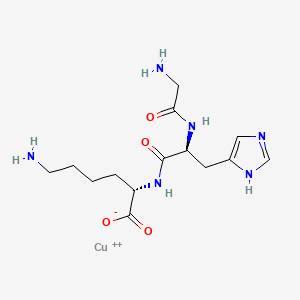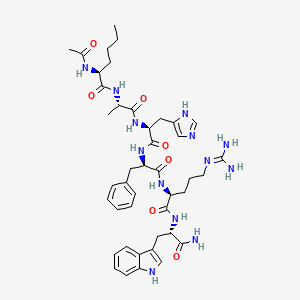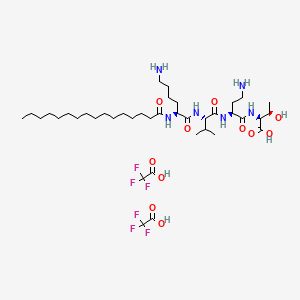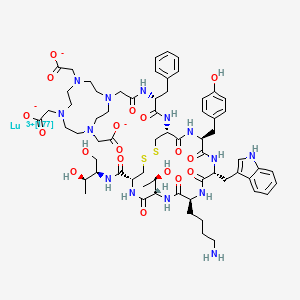
Z-L-Aza-OH*CHA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-L-Aza-OH*CHA is a chemical compound that has gained significant attention in scientific research. It is a synthetic amino acid derivative that has shown promising results in various biochemical and physiological studies.
Wirkmechanismus
Z-L-Aza-OH*CHA acts as an inhibitor of various enzymes, including proteases and kinases. It binds to the active site of the enzyme, preventing its activity and leading to the inhibition of the enzyme's function. This mechanism of action has been studied extensively and has provided valuable insights into the development of new drugs targeting enzyme activity.
Biochemical and Physiological Effects:
Z-L-Aza-OH*CHA has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the prevention of amyloid beta aggregation in Alzheimer's disease, and the modulation of immune responses. It has also been shown to have anti-inflammatory effects and to promote wound healing.
Vorteile Und Einschränkungen Für Laborexperimente
Z-L-Aza-OH*CHA has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, it also has some limitations, including its relatively low potency and selectivity for specific enzymes.
Zukünftige Richtungen
There are several future directions for research on Z-L-Aza-OH*CHA, including the development of more potent and selective derivatives, the investigation of its effects on different enzymes and biological systems, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, the use of Z-L-Aza-OH*CHA in combination with other drugs or therapies may provide new avenues for the treatment of complex diseases.
Conclusion:
In conclusion, Z-L-Aza-OH*CHA is a promising chemical compound that has shown potential in various scientific research applications. Its synthesis method is relatively simple, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Future research on Z-L-Aza-OH*CHA may lead to the development of new drugs and therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of Z-L-Aza-OH*CHA involves the reaction of N-Boc-protected azaindoline with Z-L-glutamic acid, followed by the removal of the Boc group. The final product is obtained through the reaction of the resulting intermediate with chloroacetic acid. The synthesis method is relatively simple and can be modified to produce different derivatives of Z-L-Aza-OH*CHA.
Wissenschaftliche Forschungsanwendungen
Z-L-Aza-OH*CHA has been used in various scientific research applications, including drug design and development, enzyme inhibition studies, and peptide chemistry. It has shown promising results in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders.
Eigenschaften
CAS-Nummer |
684270-44-8 |
|---|---|
Molekularformel |
C11H12N4O4*C6H13N |
Molekulargewicht |
264,24*99,18 g/mole |
Synonyme |
Z-L-Aza-OH*CHA; Z-Aza-OH*CHA; Cbz-L-Aza-OH*CHA; Cbz-Aza-OH*CHA; Z-L-beta-azidoalanine cyclohexylamine salt; N-alpha-Benzyloxycarbonyl-3-azido-L-alanine cyclohexylamine salt |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



